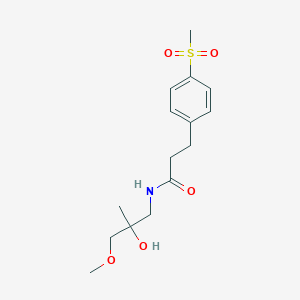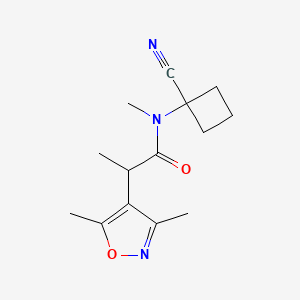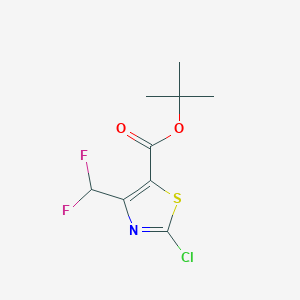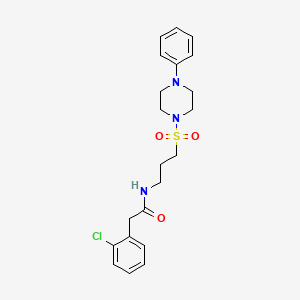![molecular formula C12H12O3 B2736999 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one CAS No. 93399-51-0](/img/structure/B2736999.png)
6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one, also known as THC-O-acetate, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to THC, the main psychoactive component of cannabis, but has been modified to increase its potency and duration of action.
Scientific Research Applications
Synthetic Applications
The synthesis and chemical properties of compounds related to 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one have been explored for creating novel organic molecules. For instance, Horaguchi et al. (1990) detailed the synthesis of Tetrahydrocyclohepta[cd]benzofurans, which are structurally related to the compound , indicating its relevance in synthetic chemistry for creating furan derivatives with potential application across various fields, including materials science and pharmaceuticals (Horaguchi et al., 1990).
Anticancer Research
Behbehani et al. (2020) developed novel synthetic methodologies to create derivatives of the compound, which showed promising profiles against cancer cells. This research underscores the potential of 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one derivatives in anticancer drug development, highlighting their efficacy in preliminary cytotoxicity assessments against lung, breast, and colon cancer cell lines (Behbehani et al., 2020).
Anti-inflammatory and Antitumor Activities
Compounds structurally related to 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one have been studied for their anti-inflammatory and antitumor activities. Calhoun et al. (1995) explored the synthesis of Tetrahydroquinolines and related compounds, finding significant in vivo anti-inflammatory activity. These findings provide a foundation for further research into the anti-inflammatory and antitumor potential of related compounds (Calhoun et al., 1995).
Organic Chemistry and Material Science
Carpenter et al. (1979) detailed the synthesis of analogues to 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one, contributing to organic chemistry and material science by providing new pathways for the synthesis of complex organic molecules with potential application in novel materials (Carpenter et al., 1979).
Photocyclization Research
Sharshira et al. (1996) investigated photocyclization reactions involving compounds similar to 6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one, aiming to synthesize naphtho[1,8-bc]-furans and Cyclohepta[cd]benzofurans. This research highlights the importance of photocyclization in creating heterocyclic compounds with potential applications in drug development and synthetic chemistry (Sharshira et al., 1996).
properties
IUPAC Name |
6,7,8,9-tetrahydrocyclohepta[f][1,3]benzodioxol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-4-2-1-3-8-5-11-12(6-9(8)10)15-7-14-11/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHXWUSJIUKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CC3=C(C=C2C1)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B2736919.png)
![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2736920.png)


![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)

![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)

![8-allyl-3-{[4-(2,6-dimethylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2736934.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
![8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2736937.png)